molecular formula C15H13IO2 B1346878 4'-Iodo-2-(2-methoxyphenyl)acetophenone CAS No. 898784-93-5

4'-Iodo-2-(2-methoxyphenyl)acetophenone

Cat. No.: B1346878
CAS No.: 898784-93-5
M. Wt: 352.17 g/mol
InChI Key: BVOHZYXPIAVNSQ-UHFFFAOYSA-N
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Description

4’-Iodo-2-(2-methoxyphenyl)acetophenone is an organic compound with the molecular formula C15H13IO2 and a molecular weight of 352.17 g/mol. This compound is characterized by the presence of an iodine atom at the para position of the phenyl ring and a methoxy group at the ortho position of the acetophenone moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Iodo-2-(2-methoxyphenyl)acetophenone typically involves the iodination of 2-(2-methoxyphenyl)acetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

In industrial settings, the production of 4’-Iodo-2-(2-methoxyphenyl)acetophenone can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Iodo-2-(2-methoxyphenyl)acetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted acetophenones.

    Oxidation: Formation of 4’-Iodo-2-(2-methoxyphenyl)benzoic acid.

    Reduction: Formation of 4’-Iodo-2-(2-methoxyphenyl)ethanol.

Scientific Research Applications

4’-Iodo-2-(2-methoxyphenyl)acetophenone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a miR-132 inhibitor, which plays a role in oncogenesis, cell migration, proliferation, and differentiation.

    Medicine: Explored for its potential anticancer properties and as a component in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4’-Iodo-2-(2-methoxyphenyl)acetophenone involves its interaction with specific molecular targets. As a miR-132 inhibitor, it can modulate the expression of microRNAs, thereby affecting various cellular pathways involved in cancer progression and inflammation. The compound’s ability to inhibit signal transducer and activator of transcription 3 (STAT3) further contributes to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-Iodoacetophenone: Similar structure but lacks the methoxy group.

    2-Iodo-1,3-dimethoxybenzene: Contains two methoxy groups but differs in the position of the iodine atom.

    4-Iodoanisole: Contains a methoxy group but lacks the acetophenone moiety.

Uniqueness

4’-Iodo-2-(2-methoxyphenyl)acetophenone is unique due to the presence of both an iodine atom and a methoxy group on the acetophenone structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(4-iodophenyl)-2-(2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO2/c1-18-15-5-3-2-4-12(15)10-14(17)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOHZYXPIAVNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642355
Record name 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-93-5
Record name 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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